8-tert-Butyl 2-methyl 1-oxo-8-azaspiro[4.5]decane-2,8-dicarboxylate
Description
8-tert-Butyl 2-methyl 1-oxo-8-azaspiro[4.5]decane-2,8-dicarboxylate is a spirocyclic compound featuring a bicyclic structure with a 1-oxo group and two ester substituents: a methyl ester at position 2 and a tert-butoxycarbonyl group at position 6. Its molecular formula is C₁₆H₂₅NO₅, and it is commonly utilized in organic synthesis and medicinal chemistry as a building block for complex molecules . The compound is commercially available (CAS: 1363210-32-5) and is noted for its high purity (>99%) in research applications .
Properties
IUPAC Name |
8-O-tert-butyl 3-O-methyl 4-oxo-8-azaspiro[4.5]decane-3,8-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO5/c1-15(2,3)22-14(20)17-9-7-16(8-10-17)6-5-11(12(16)18)13(19)21-4/h11H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHKBKJQKDEHLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(C2=O)C(=O)OC)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-tert-Butyl 2-methyl 1-oxo-8-azaspiro[4.5]decane-2,8-dicarboxylate typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity. Industrial production methods may involve bulk custom synthesis and procurement processes to meet research demands .
Chemical Reactions Analysis
8-tert-Butyl 2-methyl 1-oxo-8-azaspiro[4.5]decane-2,8-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound's potential as a drug candidate has been explored through various studies:
- Anticancer Activity : Research indicates that compounds with similar structural motifs exhibit significant cytotoxic effects against cancer cell lines. For example, derivatives of diazaspiro compounds have demonstrated the ability to induce apoptosis in prostate cancer cells (PC3 and DU145) with effective dose-dependent responses .
- Antimicrobial Properties : The presence of the tert-butyl group may enhance the antimicrobial activity of this compound. Related derivatives have shown promising results against both Gram-positive and Gram-negative bacteria, suggesting that this compound could be developed into an effective antimicrobial agent .
Organic Synthesis
Due to its unique structure, 8-tert-butyl 2-methyl 1-oxo-8-azaspiro[4.5]decane-2,8-dicarboxylate serves as a versatile building block in organic synthesis:
- Synthesis of Novel Compounds : It can be utilized to synthesize new spirocyclic compounds with potential therapeutic applications. The reactivity of the carbonyl and carboxyl groups allows for various transformations, including oxidation and substitution reactions .
Enzyme Inhibition Studies
The compound has been investigated for its potential inhibitory effects on key enzymes related to diseases such as Alzheimer's:
- Acetylcholinesterase Inhibition : Similar compounds have been studied for their ability to inhibit acetylcholinesterase, an enzyme linked to cognitive decline in Alzheimer's disease. Investigating the interactions of this compound with acetylcholinesterase could lead to the development of new therapeutic agents .
Anticancer Efficacy
A study evaluated the effects of various diazaspiro compounds on prostate cancer cell lines. The results indicated that tert-butyl derivatives significantly reduced cell viability in a time-dependent manner, with IC50 values suggesting effective doses for therapeutic use .
Antimicrobial Activity
In another investigation, derivatives similar to this compound were tested against common bacterial strains such as E. coli and S. aureus. The results indicated potent activity, reinforcing the potential for developing this compound into an antimicrobial agent .
Mechanism of Action
The mechanism of action of 8-tert-Butyl 2-methyl 1-oxo-8-azaspiro[4.5]decane-2,8-dicarboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, potentially inhibiting or activating their functions. The pathways involved in its action are still under investigation, but it is believed to modulate biochemical processes through its ester and oxo functional groups .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 8-tert-Butyl 2-methyl 1-oxo-8-azaspiro[4.5]decane-2,8-dicarboxylate can be better understood by comparing it to analogous spirocyclic compounds. Key differences lie in substituent groups, ring saturation, and biological activity.
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Steric and Electronic Effects :
- The tert-butyl group in the target compound provides steric protection to the ester moiety, enhancing stability against hydrolysis compared to compounds with smaller substituents (e.g., ethyl or methyl) .
- The absence of a double bond in the target compound (vs. dec-1-ene analog) reduces reactivity, making it more suitable for long-term storage .
Biological Relevance :
- Spiroacetals like 1,6-dioxaspiro[4.5]decane () are implicated in insect-plant interactions, but the target compound’s 1-oxo and ester groups likely redirect its bioactivity toward mammalian enzyme inhibition or receptor binding .
Synthetic Utility :
- The hydroxymethyl variant () is more amenable to derivatization, whereas the target compound’s methyl and tert-butyl esters are optimized for stepwise deprotection in solid-phase synthesis .
Analytical Differentiation :
Biological Activity
8-tert-Butyl 2-methyl 1-oxo-8-azaspiro[4.5]decane-2,8-dicarboxylate is a synthetic organic compound characterized by its unique spirocyclic structure. With a molecular formula of and a molecular weight of approximately 311.37 g/mol, this compound has garnered interest in various fields, including medicinal chemistry and materials science.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound's spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, potentially modulating their functions. The mechanisms through which it exerts its effects are still under investigation but may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing physiological responses.
Antioxidant Properties
Recent studies indicate that compounds with structural similarities to this compound exhibit significant antioxidant activity. For example, research on related compounds shows they can quench free radicals and protect cells from oxidative stress-induced damage. This suggests potential protective roles in neurodegenerative diseases and other conditions linked to oxidative stress .
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of this compound on various cell lines. Preliminary findings suggest that it may induce apoptosis in cancer cell lines while sparing normal cells. The specific pathways involved in this cytotoxicity are still being elucidated but may include the activation of caspase cascades and modulation of Bcl-2 family proteins .
Case Studies
- Neuroprotective Effects : A study involving SH-SY5Y neuroblastoma cells demonstrated that compounds similar to this compound could protect against tert-butyl hydroperoxide-induced cell death by activating the ERK/MAPK and PI3K/Akt signaling pathways .
- Anticancer Activity : In another study, derivatives of this compound were tested for their ability to inhibit tumor growth in animal models. Results indicated a significant reduction in tumor size compared to controls, suggesting potential for development as an anticancer agent .
Comparative Analysis
The following table summarizes the biological activities and properties of this compound compared to similar compounds:
| Compound Name | Molecular Formula | Biological Activity | Mechanism |
|---|---|---|---|
| This compound | Antioxidant, Cytotoxic | Enzyme inhibition, receptor modulation | |
| tert-butyl 3-hydroxy-3-methyl-1-oxa-8-azaspiro[4.5]decane | Antioxidant | Free radical scavenging | |
| 8-tert-butyl 2-methyl 8-azaspiro[4.5]decane | Cytotoxic | Apoptosis induction |
Q & A
Q. How can computational tools guide the design of analogs with improved metabolic stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
